"Quercetin 3,7-diglucoside natural sources and distribution"
"Quercetin 3,7-diglucoside natural sources and distribution"
An In-depth Technical Guide to Quercetin 3,7-diglucoside: Natural Sources, Distribution, and Analysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Quercetin 3,7-diglucoside, a significant flavonoid glycoside. It details its natural occurrences, quantitative distribution, and the experimental protocols necessary for its extraction, isolation, and quantification. Furthermore, this guide visualizes key experimental workflows and associated biological pathways to support advanced research and development.
Introduction to Quercetin 3,7-diglucoside
Quercetin 3,7-diglucoside is a quercetin O-glucoside, where two β-D-glucosyl residues are attached at the 3 and 7 positions of the quercetin aglycone.[1] As a member of the flavonoid class of polyphenols, it is a plant metabolite found in various species.[1] Like other quercetin glycosides, it is investigated for its potential health benefits, including antioxidant and anti-inflammatory properties. The glycosylation pattern significantly influences the bioavailability and metabolic fate of quercetin, making the study of specific glycosides like Quercetin 3,7-diglucoside crucial for understanding their therapeutic potential.
Natural Sources and Distribution
Quercetin 3,7-diglucoside has been identified in a variety of plant species. Its concentration and presence can vary significantly based on the plant part, maturation stage, and environmental conditions. While the compound is widely reported, precise quantitative data across different sources is limited in the current literature.
Table 1: Natural Sources and Distribution of Quercetin 3,7-diglucoside
| Plant Species | Common Name | Plant Part(s) | Quantitative Data (mg/g Dry Weight) | References |
| Ficus carica L. | Common Fig | Leaves | Identified; concentration varies with maturity, declining after the initial growth phase. | [2][3][4] |
| Zea mays L. | Corn / Maize | - | Reported as a metabolite. | [1] |
| Abies nephrolepis | Khingan Fir | - | Reported as a metabolite. | [1] |
| Delphinium elatum | Candle Larkspur | Aerial Parts | Identified. | [5] |
| Trigonella foenum-graecum L. | Fenugreek | Leaves | A related compound, Quercetin-3-O-diglucoside-7-O-glucoside, has been isolated and characterized. | [6][7] |
| Agathosma betulina | Buchu | Leaf | Reported as a constituent. | [1] |
| Various Foods | Grape, Safflower, Hedge Mustard | - | Expected, but not quantified. |
Note: The table reflects the current availability of data. Many sources confirm the presence of the compound without providing absolute quantification.
Experimental Protocols
The following sections detail standardized methodologies for the extraction, isolation, and quantification of Quercetin 3,7-diglucoside from plant matrices.
Protocol for Extraction and Isolation
This protocol provides a general workflow for the extraction and purification of Quercetin 3,7-diglucoside, synthesized from common methodologies for flavonoid glycosides.
Objective: To extract and isolate Quercetin 3,7-diglucoside from dried plant material.
Materials:
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Dried and powdered plant material (e.g., Ficus carica leaves)
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Solvents: 70-80% Methanol or Ethanol, Hexane (for defatting), Ethyl Acetate, Deionized Water
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Rotary Evaporator
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Column Chromatography setup
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Stationary Phase: Sephadex LH-20 or Silica Gel
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Mobile Phase for Column Chromatography: Methanol/Water or Chloroform/Methanol gradients
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Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
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TLC Developing Solvents (e.g., Chloroform:Methanol, 8:2 v/v)
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UV lamp for visualization
Methodology:
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Sample Preparation:
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Shade-dry the fresh plant material (e.g., leaves) at room temperature until brittle.
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Grind the dried material into a fine powder using a mechanical grinder.
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Defatting (Optional but Recommended):
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Soak the dried powder in n-hexane for 24 hours to remove lipids and chlorophyll.
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Filter the mixture and discard the hexane phase. Air-dry the plant residue.
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Maceration/Soxhlet Extraction:
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Submerge the defatted plant powder in 70% methanol or ethanol (e.g., 1:10 solid-to-solvent ratio).
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Allow to macerate for 48-72 hours with occasional shaking, or perform extraction using a Soxhlet apparatus for 8-12 hours.
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Filter the extract through Whatman No. 1 filter paper.
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Solvent Evaporation:
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Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
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Fractionation (Liquid-Liquid Partitioning):
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Resuspend the crude extract in deionized water.
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Perform sequential liquid-liquid extraction with solvents of increasing polarity, such as ethyl acetate. Quercetin glycosides are typically enriched in the ethyl acetate fraction.
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Separate the phases using a separatory funnel and concentrate the desired fraction using a rotary evaporator.
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Purification by Column Chromatography:
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Prepare a column with Sephadex LH-20 or silica gel, equilibrated with the initial mobile phase (e.g., 100% methanol for Sephadex or a non-polar solvent for silica).
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Dissolve the concentrated fraction in a minimal amount of the mobile phase and load it onto the column.
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Elute the column with a gradient of increasing polarity (e.g., decreasing chloroform and increasing methanol for silica gel, or introducing water for Sephadex).
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Collect fractions of 5-10 mL and monitor them by TLC.
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TLC Monitoring and Isolation:
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Spot the collected fractions on a TLC plate alongside a quercetin standard (if available).
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Develop the plate in an appropriate solvent system.
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Visualize the spots under a UV lamp (254 nm and 365 nm).
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Combine fractions that show a spot corresponding to the Rf value of the target compound.
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Evaporate the solvent from the combined fractions to yield the purified compound. Further purification can be achieved via preparative HPLC if necessary.
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Protocol for HPLC-DAD Quantification
This protocol outlines a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of Quercetin 3,7-diglucoside.
Objective: To quantify the concentration of Quercetin 3,7-diglucoside in a prepared plant extract.
Instrumentation and Materials:
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HPLC system with a DAD detector, autosampler, and column oven.
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Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
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HPLC-grade solvents: Acetonitrile (Solvent A), Water with 0.1% Formic Acid (Solvent B).
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Quercetin 3,7-diglucoside analytical standard.
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Syringe filters (0.45 µm).
Methodology:
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Preparation of Standard Solutions:
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Prepare a stock solution of the Quercetin 3,7-diglucoside standard in methanol (e.g., 1 mg/mL).
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Perform serial dilutions to create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
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Preparation of Sample Solution:
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Accurately weigh a known amount of the dried extract (e.g., 10 mg).
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Dissolve the extract in a known volume of methanol (e.g., 10 mL) to achieve a concentration of 1 mg/mL.
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Sonicate the solution for 15 minutes to ensure complete dissolution.
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Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
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Chromatographic Conditions:
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Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
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Example Gradient: 0-5 min, 10% A; 5-25 min, 10-40% A; 25-30 min, 40-10% A; 30-35 min, 10% A.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Injection Volume: 10 µL.
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Detection Wavelength: Monitor at 350 nm for flavonols. Record spectra from 200-400 nm to confirm peak identity.
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Analysis and Quantification:
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Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
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Inject the sample solution.
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Identify the peak for Quercetin 3,7-diglucoside in the sample chromatogram by comparing its retention time and UV spectrum with the analytical standard.
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Calculate the concentration of the compound in the sample using the regression equation from the calibration curve.
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Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and analysis of Quercetin 3,7-diglucoside from a plant source.
Caption: General workflow for analysis of Quercetin 3,7-diglucoside.
Signaling Pathway Diagram
Quercetin glycosides, including Quercetin-3-O-diglucoside-7-O-glucoside, have demonstrated anti-inflammatory effects by modulating key signaling pathways.[6][7] The diagram below illustrates a simplified pathway showing the inhibition of pro-inflammatory mediators.
Caption: Anti-inflammatory action of Quercetin Glycosides.
References
- 1. Quercetin 3,7-diglucoside | C27H30O17 | CID 10121947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impact of maturity on phenolic composition and antioxidant activity of medicinally important leaves of Ficus carica L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quercetin 3,7-diglucoside | CAS:6892-74-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Showing Compound Quercetin 3,7-diglucoside (FDB016393) - FooDB [foodb.ca]
